4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine
Overview
Description
4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine is an organic compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the benzothiazine ring. Benzothiazines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-sh) groups .
Mode of Action
It can be hypothesized that this compound, like other chloroacetamides, might bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-sh) groups . This interaction could potentially alter the function of these targets, leading to changes in cellular processes.
Biochemical Pathways
Compounds that interact with sulfhydryl (-sh) groups can potentially affect a wide range of biochemical pathways, as these groups are prevalent in many enzymes and proteins involved in cellular metabolism .
Result of Action
The compound’s potential interaction with sulfhydryl (-sh) groups could lead to changes in the function of various enzymes and proteins, potentially affecting cellular processes and functions .
Action Environment
The action, efficacy, and stability of 4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine can be influenced by various environmental factors. For instance, the compound’s reactivity with water could potentially affect its stability and action . Additionally, factors such as pH, temperature, and the presence of other chemicals could also influence the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine typically involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the continuous addition of 2-aminobenzenethiol and chloroacetyl chloride to a reactor, along with a base to neutralize the acid by-product. The reaction mixture is then passed through a series of reactors to ensure complete conversion, followed by purification steps such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation: The benzothiazine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled temperature conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Scientific Research Applications
4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
4-(bromoacetyl)-3,4-dihydro-2H-1,4-benzothiazine: Similar structure with a bromoacetyl group instead of a chloroacetyl group.
4-(acetyl)-3,4-dihydro-2H-1,4-benzothiazine: Lacks the halogen atom in the acetyl group.
4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine: Contains an oxygen atom in the ring instead of a sulfur atom.
Uniqueness
4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazine is unique due to the presence of both a chloroacetyl group and a benzothiazine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry. The chloroacetyl group provides a reactive site for nucleophilic substitution, while the benzothiazine ring contributes to the compound’s stability and potential biological effects.
Properties
IUPAC Name |
2-chloro-1-(2,3-dihydro-1,4-benzothiazin-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNOS/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12/h1-4H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFZGNOUGDUMDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2N1C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407044 | |
Record name | 2-Chloro-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20751-75-1 | |
Record name | 2-Chloro-1-(2,3-dihydro-4H-1,4-benzothiazin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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